molecular formula C22H26N2O5S B3451453 ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3451453
M. Wt: 430.5 g/mol
InChI Key: RYMIWNYZMBHTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound with a complex structure. It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring is typically synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.

    Introduction of Functional Groups: The various functional groups, such as the ethyl ester, cyclopentylcarbamoyl, methoxybenzamido, and methyl groups, are introduced through a series of substitution and addition reactions.

    Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial production methods may involve optimization of these steps to enhance efficiency and scalability.

Chemical Reactions Analysis

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives with different substituents.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-(2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(2-HYDROXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: Similar structure but with a hydroxy group instead of a methoxy group.

    ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(2-METHOXYBENZAMIDO)-4-ETHYLTHIOPHENE-3-CARBOXYLATE: Similar structure but with an ethyl group instead of a methyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.

Properties

IUPAC Name

ethyl 5-(cyclopentylcarbamoyl)-2-[(2-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-4-29-22(27)17-13(2)18(20(26)23-14-9-5-6-10-14)30-21(17)24-19(25)15-11-7-8-12-16(15)28-3/h7-8,11-12,14H,4-6,9-10H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMIWNYZMBHTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

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